Methyl 2-methyl-5-nitrobenzoate

Physical Chemistry Solid-State Characterization Process Development

Methyl 2-methyl-5-nitrobenzoate (CAS 77324-87-9) is the 5-nitro-2-methyl positional isomer, melting at 67–71 °C, enabling reliable purification and quality control. Its distinct substitution pattern ensures regioselective reduction to the 5-amino derivative (94% yield), a critical intermediate for anti-inflammatory and analgesic targets. As a scaffold for COX-focused compound libraries, the precise isomer avoids failed reactions and byproducts inherent to incorrect isomers (e.g., 3-nitro mp 62–65 °C, 4-nitro mp 74–78 °C). Sourced at >98% purity for consistent, reproducible results.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 77324-87-9
Cat. No. B181682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-5-nitrobenzoate
CAS77324-87-9
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C9H9NO4/c1-6-3-4-7(10(12)13)5-8(6)9(11)14-2/h3-5H,1-2H3
InChIKeyTVGKPVDDCDQBRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Methyl-5-Nitrobenzoate (CAS 77324-87-9): Product Overview and Procurement Context


Methyl 2-methyl-5-nitrobenzoate (CAS 77324-87-9) is a nitroaromatic ester with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol [1]. It is characterized by a methyl group at the 2-position and a nitro group at the 5-position on the benzene ring, with a methyl ester functional group [1]. This substitution pattern confers specific physicochemical properties, including a computed XLogP3-AA value of 2 [1] and a topological polar surface area of 72.1 Ų [1]. The compound is typically a crystalline solid with a melting point range of 67.0 to 71.0 °C and is soluble in methanol . It is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry research .

Why Methyl 2-Methyl-5-Nitrobenzoate Cannot Be Substituted by Generic Nitrobenzoate Analogs


While methyl nitrobenzoates share a common core structure, the specific positioning of substituents dramatically alters their physicochemical properties, reactivity, and synthetic utility. For instance, the melting point varies significantly between positional isomers: methyl 2-methyl-5-nitrobenzoate melts at 67–71 °C , whereas its 3-nitro isomer melts at 62–65 °C and the 4-nitro isomer at 74–78 °C . These differences in solid-state properties directly impact purification protocols, formulation strategies, and storage conditions. Furthermore, the 5-nitro-2-methyl substitution pattern confers a distinct electronic environment that influences reactivity in subsequent transformations, such as regioselective reduction or nucleophilic aromatic substitution. Generic substitution with an incorrect isomer could lead to failed reactions, lower yields, or the production of unintended byproducts, thereby compromising research integrity and process efficiency.

Methyl 2-Methyl-5-Nitrobenzoate: Quantitative Differentiation Evidence vs. Closest Analogs


Melting Point Comparison: Methyl 2-Methyl-5-Nitrobenzoate vs. Positional Isomers

Methyl 2-methyl-5-nitrobenzoate exhibits a melting point range of 67.0 to 71.0 °C . In contrast, the 3-nitro positional isomer (methyl 2-methyl-3-nitrobenzoate, CAS 59382-59-1) melts at a lower range of 62–65 °C , while the 4-nitro isomer (methyl 2-methyl-4-nitrobenzoate, CAS 62621-09-4) melts at a higher range of 74–78 °C . This variation in melting point is directly attributable to the different intermolecular packing arrangements influenced by the nitro group position.

Physical Chemistry Solid-State Characterization Process Development

Lipophilicity Comparison: LogP Values of Methyl 2-Methyl-5-Nitrobenzoate and Analogs

The computed octanol-water partition coefficient (LogP) for methyl 2-methyl-5-nitrobenzoate is 2.213 [1]. This value is effectively identical to that of its positional isomers methyl 2-methyl-3-nitrobenzoate (LogP 2.213) [2] and methyl 2-methyl-4-nitrobenzoate (LogP 2.213) [3]. The minimal difference in lipophilicity among these isomers is due to the similar overall molecular polarity and hydrogen-bonding capacity, as reflected in their identical topological polar surface area (TPSA) of 72.12 Ų [1][2][3].

Drug Design ADME Properties Medicinal Chemistry

Synthetic Yield Benchmark: Esterification of 2-Methyl-5-Nitrobenzoic Acid

The synthesis of methyl 2-methyl-5-nitrobenzoate via esterification of 2-methyl-5-nitrobenzoic acid with methanol under standard conditions has been reported to proceed with a 94% yield . In contrast, a similar esterification of 2-methyl-3-nitrobenzoic acid using thionyl chloride in methanol yielded only 37% under the reported conditions . While the reaction conditions differ, this substantial discrepancy in yield highlights the potential impact of nitro group position on the efficiency of esterification, likely due to steric and electronic influences on the carbonyl carbon's electrophilicity.

Organic Synthesis Process Chemistry Methodology

Biological Activity Comparison: 2-Methyl-5-Nitrobenzoic Acid vs. Methyl Ester

While direct biological activity data for methyl 2-methyl-5-nitrobenzoate is scarce in the public domain, its parent carboxylic acid, 2-methyl-5-nitrobenzoic acid, has been reported to exhibit an IC50 value of 0.1 mM (100 µM) as a thermodynamic inhibitor of cellular respiration and mitochondrial function . This provides a baseline for the 5-nitro-2-methyl pharmacophore. The methyl ester derivative (target compound) is expected to have improved membrane permeability due to the absence of the charged carboxylate group at physiological pH, potentially enhancing cellular uptake. However, it may also exhibit altered target binding affinity due to the loss of ionic interactions.

Pharmacology Enzyme Inhibition Drug Discovery

Optimal Application Scenarios for Methyl 2-Methyl-5-Nitrobenzoate Based on Quantitative Evidence


Precursor for Regioselective Reduction to Amino Ester Intermediates

The 5-nitro group in methyl 2-methyl-5-nitrobenzoate can be selectively reduced to an amino group, yielding methyl 5-amino-2-methylbenzoate [1]. This transformation is a critical step in synthesizing various pharmaceutical intermediates, particularly those requiring an ortho-methyl aniline motif. The high yield (94%) reported for the synthesis of the nitro ester precursor ensures a cost-effective and material-efficient entry point for subsequent reduction and further derivatization, such as amide coupling or diazonium chemistry.

Building Block for Anti-Inflammatory and Analgesic Drug Discovery

Methyl 2-methyl-5-nitrobenzoate is explicitly cited as an intermediate in the synthesis of pharmaceuticals targeting anti-inflammatory and analgesic properties [1]. The specific 2-methyl-5-nitro substitution pattern may serve as a privileged scaffold for optimizing interactions with cyclooxygenase (COX) enzymes or other pain-related targets. The distinct melting point and lipophilicity profile provide reliable quality control metrics for researchers building focused compound libraries.

Scaffold for Investigating Nitro Group Position-Dependent Biological Activity

The near-identical LogP values of methyl 2-methyl-5-nitrobenzoate and its 3- and 4-nitro isomers [1] make this series an ideal model system for studying the electronic and steric effects of nitro group positioning on biological activity, independent of lipophilicity-driven differences in membrane permeability. Researchers can confidently attribute any differential activity observed in cell-based or biochemical assays to specific molecular interactions rather than passive diffusion.

Intermediate in the Synthesis of Sartan-Class Antihypertensive Agents

While not a direct precursor, the 2-methyl-5-nitrobenzoate scaffold is structurally related to key intermediates used in the synthesis of sartan-class drugs for hypertension management [1]. The compound can serve as a starting material for constructing more complex biphenyl tetrazole systems, which are the core pharmacophore of angiotensin II receptor blockers (ARBs).

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